molecular formula C14H20N2O3 B12405031 NF-|EB-IN-6

NF-|EB-IN-6

Cat. No.: B12405031
M. Wt: 264.32 g/mol
InChI Key: OMLGTJNJLNNYKH-HLVWMGJTSA-N
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Description

NF-|EB-IN-6 is a compound known for its role in inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response to infection and plays a significant role in inflammation and cancer. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory diseases and cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

NF-|EB-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .

Scientific Research Applications

NF-|EB-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

NF-|EB-IN-6 exerts its effects by inhibiting the NF-κB pathway. This pathway involves the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκB, an inhibitory protein that binds to NF-κB and keeps it inactive in the cytoplasm. By blocking this pathway, this compound reduces the expression of pro-inflammatory genes and inhibits the proliferation of cancer cells .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl (1S,9S)-12-(hydroxymethyl)-3-methyl-3,6-diazatricyclo[7.3.0.02,6]dodeca-7,11-diene-8-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-15-5-6-16-7-11(14(18)19-2)10-4-3-9(8-17)12(10)13(15)16/h3,7,10,12-13,17H,4-6,8H2,1-2H3/t10-,12-,13?/m1/s1

InChI Key

OMLGTJNJLNNYKH-HLVWMGJTSA-N

Isomeric SMILES

CN1CCN2C1[C@H]3[C@H](CC=C3CO)C(=C2)C(=O)OC

Canonical SMILES

CN1CCN2C1C3C(CC=C3CO)C(=C2)C(=O)OC

Origin of Product

United States

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